molecular formula C13H10F2O B6373211 2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol CAS No. 1261888-55-4

2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol

Cat. No.: B6373211
CAS No.: 1261888-55-4
M. Wt: 220.21 g/mol
InChI Key: DMTCQGUSCGNYIL-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol is a fluorinated phenolic compound characterized by dual fluorine substituents and a methyl group on its aromatic rings. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

2-fluoro-5-(2-fluoro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-2-4-10(12(15)6-8)9-3-5-11(14)13(16)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTCQGUSCGNYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684161
Record name 2',4-Difluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-55-4
Record name 2',4-Difluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 2-fluoro-4-methylphenylboronic acid can be coupled with 2-fluorophenyl bromide under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the fluorine atoms or alter the aromatic ring structure.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-5-(2-fluoro-4-methylphenyl)benzaldehyde, while reduction could produce a fully hydrogenated biphenyl derivative.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound is noted for its potential in drug development, particularly as an anti-inflammatory agent. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) allows it to modulate cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Research indicates that derivatives of phenolic compounds can exhibit selective COX-2 inhibition, making them candidates for further pharmacological studies aimed at treating conditions like arthritis and cancer .

Case Study: COX-2 Inhibition
A study highlighted the synthesis of radiolabeled analogs of 2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol for imaging COX-2 expression in tumors. These analogs were evaluated for their ability to bind selectively to COX-2, providing insights into tumor biology and aiding in the development of targeted therapies .

Material Science

Thermal Stability and Flame Retardancy
Compounds similar to this compound are utilized in the formulation of plastics and coatings due to their ability to enhance thermal stability and flame retardancy. The incorporation of fluorinated phenols improves the performance characteristics of materials under high-temperature conditions .

Applications in Coatings
The compound can be integrated into polymer matrices to develop coatings that resist degradation from heat and chemicals. This application is particularly relevant in industries such as automotive and aerospace, where material integrity is paramount .

Synthetic Intermediate

Role in Organic Synthesis
As a versatile intermediate, this compound can be employed in various organic synthesis reactions. It serves as a building block for more complex molecules, including pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in electrophilic aromatic substitution reactions, facilitating the introduction of functional groups that enhance biological activity or material properties .

Table: Comparison of Applications

Application Area Description Examples
Medicinal ChemistryAnti-inflammatory drug developmentCOX-2 inhibitors for cancer treatment
Material ScienceEnhancing thermal stability and flame retardancyCoatings for automotive and aerospace industries
Synthetic IntermediateBuilding block for pharmaceuticals and agrochemicalsSynthesis of complex organic molecules

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound F at C2; 2-fluoro-4-methylphenyl at C5 ~248.2* Phenol, Fluorine, Methyl Balanced lipophilicity; potential for hydrogen bonding and π-π interactions
3-Chloro-5-(2-fluoro-4-methylphenyl)phenol Cl at C3; 2-fluoro-4-methylphenyl at C5 ~264.6* Phenol, Chlorine, Fluorine Increased electronegativity; potential toxicity concerns due to Cl
2-Fluoro-5-(trifluoromethyl)phenol F at C2; CF₃ at C5 180.1 Phenol, CF₃, Fluorine High lipophilicity; enhanced metabolic stability
2-Fluoro-5-(2-fluorophenyl)benzoic acid F at C2; 2-fluorophenyl at C5; COOH at C1 ~260.2* Carboxylic acid, Fluorine Ionizable group; altered solubility and bioavailability
4-Bromo-2-fluoro-6-iodophenol Br at C4; F at C2; I at C6 ~316.9 Phenol, Halogens High molecular weight; potential for halogen bonding in enzyme inhibition

*Calculated based on molecular formulas.

Electronic and Steric Effects

  • Fluorine vs. However, chlorine may introduce toxicity risks .
  • Trifluoromethyl (CF₃) vs. Methyl: The CF₃ group in 2-Fluoro-5-(trifluoromethyl)phenol enhances lipophilicity and metabolic stability compared to the methyl group in the target compound, making it more suitable for hydrophobic environments in drug design .

Biological Activity

2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol is a fluorinated phenolic compound that has garnered attention for its potential biological activities, including antimicrobial and acaricidal properties. The introduction of fluorine atoms in organic compounds often enhances their biological activity due to increased lipophilicity and altered interaction with biological targets.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C14H12F2O
  • Molecular Weight : 252.24 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of fluorine enhances the compound's binding affinity and specificity due to the electronegative nature of fluorine, which influences electronic distribution within the molecule. This allows for stronger hydrogen bonding and interaction with biological macromolecules, potentially inhibiting specific enzymes or receptors involved in various biological processes.

Antimicrobial Properties

Research indicates that fluorinated phenols exhibit significant antimicrobial activity. In particular, studies have shown that this compound can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound against selected Gram-positive and Gram-negative bacteria are as follows:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.030
Bacillus subtilis0.025
Pseudomonas aeruginosa0.050

These results suggest that the compound has moderate to strong antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Acaricidal Activity

In addition to its antimicrobial effects, this compound has demonstrated acaricidal activity against agricultural pests such as the carmine spider mite (Tetranychus cinnabarinus). Bioassays conducted using a leaf-spray method indicated that this compound exhibited a median lethal concentration (LC50) significantly lower than that of standard acaricides, suggesting its potential as an effective pest control agent.

Compound LC50 (mg/L) Comparison to Standard Acaricide
This compound0.683Better than Bifenazate (7.519 mg/L)

The results indicate that at concentrations as low as 10 mg/L, the compound achieved over 95% mortality in mite populations within a short duration .

Case Studies

  • Antibacterial Activity Study : A comprehensive study evaluated the antibacterial efficacy of several fluorinated phenolic compounds, including this compound, against common pathogens. The study found that modifications in the phenolic structure directly influenced antibacterial potency, with fluorination being a critical factor in enhancing activity.
  • Acaricide Field Trials : Field trials were conducted to assess the efficacy of this compound in real-world agricultural settings. Results demonstrated that it provided effective control over mite populations with minimal adverse effects on beneficial insects, indicating its potential for sustainable agricultural practices.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis of fluorinated phenolic compounds often employs cross-coupling reactions. For instance, Suzuki-Miyaura coupling (using aryl boronic acids and halides) is a reliable method for constructing biaryl systems, as demonstrated in the synthesis of 2-Fluoro-5-(4-fluorophenyl)pyridine . Key steps include:

  • Catalyst Selection: Pd(PPh₃)₄ (1.5 mol%) in dioxane/water under nitrogen.
  • Reaction Optimization: Elevated temperatures (373 K) and reflux conditions (8 hours) improve yield.
  • Purification: Liquid-liquid extraction (EtOAc/water) followed by crystallization (CHCl₃/CH₃OH) yields high-purity products.
  • Yield Enhancement: Stoichiometric excess of boronic acid (1.2–1.5 eq) minimizes unreacted starting material.

Reference: Similar protocols for fluorinated aryl systems are detailed in .

Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:
Multi-modal characterization is critical:

  • Chromatography: HPLC or GC-MS to assess purity (>95% threshold).
  • Spectroscopy:
    • ¹H/¹³C NMR: Identify fluorine-induced deshielding effects on aromatic protons (e.g., para-fluorine shifts ~δ 7.2–7.8 ppm) .
    • FT-IR: Confirm phenolic -OH stretch (~3200–3600 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).
  • Crystallography: Single-crystal X-ray diffraction resolves stereoelectronic effects, as shown for 2-Fluoro-5-(4-fluorophenyl)pyridine (orthorhombic Pca2₁ space group) .

Reference: Structural validation via crystallography is exemplified in .

Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic results for fluorinated phenolic derivatives?

Methodological Answer:
Conflicting data may arise from polymorphism or dynamic effects:

  • Dynamic NMR: Detect rotational barriers in hindered aryl systems (e.g., NOE experiments).
  • Computational Modeling: DFT calculations (e.g., Gaussian09) predict NMR chemical shifts and optimize geometries, aligning with experimental data .
  • Thermal Analysis: DSC/TGA identifies polymorphic transitions affecting crystallographic parameters.
  • Redundancy Checks: Repeat crystallography under varied conditions (e.g., solvent systems) to rule out packing artifacts.

Reference: Computational approaches for reconciling data are highlighted in .

Advanced: What strategies improve the solubility of this compound in aqueous or biological matrices?

Methodological Answer:
Solubility modulation strategies include:

  • Salt Formation: Choline or sodium salts enhance polarity, as seen in pyrimidine carboxylic acid derivatives .
  • Derivatization: Introduce hydrophilic groups (e.g., methoxy via Williamson ether synthesis) without disrupting fluorinated motifs .
  • Co-solvent Systems: DMSO/water mixtures (10–20% v/v) maintain stability while improving dissolution.
  • Nanoformulation: Liposomal encapsulation or cyclodextrin inclusion complexes mitigate hydrophobicity.

Reference: Salt formation strategies are validated in .

Advanced: How do substituent electronic effects influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

Methodological Answer:
Fluorine and methyl groups alter EAS regioselectivity:

  • Hammett Analysis:
    • -F (meta-directing, deactivating): Directs electrophiles to the less fluorinated ring.
    • -CH₃ (ortho/para-directing, activating): Competes with fluorine, favoring substitution at the methyl-adjacent position.
  • Computational Insights: Mulliken charge maps (via DFT) identify electron-deficient regions, guiding nitration or sulfonation sites .
  • Kinetic Studies: Monitor reaction rates under varying conditions (e.g., HNO₃/H₂SO₄) to map substituent interplay.

Reference: Electronic effects in fluorinated aromatics are discussed in .

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